5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine is a chemical compound characterized by its unique oxadiazole structure, which is known for various biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. The oxadiazole ring system is particularly notable for its ability to interact with biological targets, making it a subject of research in drug development.
5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine falls under the category of heterocyclic compounds, specifically oxadiazoles. These compounds are recognized for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities. The presence of the methoxycyclohexyl group contributes to the compound's lipophilicity and potential bioactivity.
The synthesis of 5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. A common approach includes the condensation of hydrazine derivatives with carbonyl compounds followed by cyclization to form the oxadiazole ring.
The molecular structure of 5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine features an oxadiazole ring with a methoxycyclohexyl substituent at position 5. This configuration enhances its steric and electronic properties.
5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions typical of amines and heterocycles:
The reactions are generally carried out in organic solvents such as dimethylformamide or dichloromethane, with appropriate bases like triethylamine used to neutralize by-products.
The mechanism of action for compounds like 5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine often involves interaction with specific biological targets:
Research indicates that oxadiazole derivatives can exhibit a range of biological activities including anticancer effects, which are mediated through various biochemical interactions.
Relevant data on specific physical constants such as melting point or solubility in water were not provided in the sources but can be determined experimentally.
5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine has potential applications in:
The ongoing research into similar compounds suggests that this oxadiazole derivative could play a significant role in future therapeutic developments .
1,3,4-Oxadiazole derivatives represent a privileged scaffold in modern drug discovery, characterized by a five-membered heteroaromatic ring containing one oxygen and two nitrogen atoms. This versatile nucleus exhibits remarkable metabolic stability and serves as a bioisostere for ester and amide functionalities, thereby enhancing the pharmacokinetic profiles of drug candidates [3] [9]. The electron-deficient nature of the 1,3,4-oxadiazole ring facilitates π-π stacking interactions with biological targets, while its nitrogen atoms enable critical hydrogen bonding interactions essential for target binding affinity [2] [6]. Clinically approved drugs incorporating this scaffold include the HIV integrase inhibitor Raltegravir and the anticancer agent Zibotentan, demonstrating its therapeutic relevance [3] [9]. The structural adaptability of the 1,3,4-oxadiazole ring allows for extensive substitution at the 2- and 5-positions, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and three-dimensional orientation of pharmacophores [2] [9].
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Raltegravir | Antiretroviral | 2-Amino-5-methyloxadiazole | HIV integrase |
Zibotentan | Anticancer | 5-Phenyloxadiazole with sulfonamide | Endothelin A receptor |
Nesapidil | Antihypertensive | 5-(Methoxyphenyl)oxadiazole | Calcium channel blocker |
Furamizole | Antibiotic | 5-Nitrofuranyloxadiazole | Bacterial DNA synthesis |
The 1,3,4-oxadiazole scaffold serves as a central structural motif in designing multitargeting ligands due to its capacity to engage in diverse binding interactions with biological macromolecules. As a hydrogen bond acceptor, the ring nitrogen atoms form critical interactions with amino acid residues in enzyme active sites, significantly enhancing binding affinity [3] [6]. This capability is exemplified in acetylcholinesterase (AChE) inhibitors where 5-aryl-1,3,4-oxadiazol-2-amines demonstrate dual inhibitory activity against both AChE and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 12.8 to 99.2 µM for AChE and ≥53.1 µM for BChE [2]. Molecular docking studies reveal that these compounds non-covalently interact with conserved residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS) of cholinesterases, effectively blocking substrate entry into the enzyme gorge [2]. Beyond cholinesterase inhibition, 1,3,4-oxadiazole derivatives exhibit substantial tyrosinase inhibitory activity (IC₅₀ = 0.87 µM for optimized compounds), functioning through copper chelation at the enzyme's active site and disruption of melanogenesis pathways [6]. The scaffold's metabolic resilience stems from its resistance to enzymatic degradation, particularly when compared to metabolically labile ester and amide bioisosteres it often replaces [3] [9]. This stability, combined with moderate lipophilicity (logP typically 2.0-4.0), enhances blood-brain barrier permeability for central nervous system targets, as demonstrated in neuroprotective agents targeting Alzheimer's pathology [2] [9].
5-Substituted-1,3,4-oxadiazol-2-amines constitute a structurally distinct subclass where the carbon at position 5 bears diverse substituents while position 2 retains the amino functionality. This configuration creates a push-pull electronic system: the electron-donating amino group at C2 and the variable substituent at C5 significantly influence the ring's electron density, dipole moment (typically 3.5-4.5 D), and overall hydrogen-bonding capacity [2] [6]. The amino group serves as both a hydrogen bond donor (N-H) and acceptor (=N-), enabling bidirectional interactions with biological targets [3] [5]. Conformationally, the 5-substituent adopts a near-perpendicular orientation relative to the oxadiazole plane, projecting into specific binding pockets within enzyme active sites [2]. This spatial arrangement is crucial for cholinesterase inhibition, where long alkyl chains (e.g., dodecyl) at position 5 enable deep penetration into the hydrophobic gorge of AChE, with inhibition potency directly correlating with chain length up to C₁₂ [2]. Conversely, in tyrosinase inhibitors, aromatic substituents at C5 facilitate π-stacking with histidine residues surrounding the copper core [6]. The synthetic versatility of this subclass is demonstrated through diverse routes: cyclization of N-acylhydrazines with dehydrating agents (p-toluenesulfonyl chloride/triethylamine, 41-100% yields), or iodine-mediated cyclization of thiosemicarbazides [2] [3]. These methods allow efficient incorporation of structurally diverse C5 substituents, including heteroaryl, alkyl, and cycloalkyl groups, enabling systematic structure-activity relationship (SAR) studies.
C5 Substituent | Biological Activity | Potency (IC₅₀/EC₅₀) | Target Enzyme/Receptor |
---|---|---|---|
Dodecyl (linear C12) | Dual AChE/BChE Inhibition | 12.8-99.2 µM (AChE) | Cholinesterases |
3-Methoxycyclohexyl | Not fully characterized | Under investigation | Multiple targets expected |
4-Pyridyl | Cholinesterase Inhibition | Lower than rivastigmine | AChE/BChE |
Methoxymethyl | Synthetic precursor | Not bioactive | N/A |
Cyclohexylmethyl | Intermediate | Not reported | N/A |
The incorporation of a 3-methoxycyclohexyl moiety at the C5 position of 1,3,4-oxadiazol-2-amine represents a strategic approach to pharmacophore optimization, combining stereochemical complexity with balanced physicochemical properties. This substitution pattern (CAS RN: 2060050-25-9; Molecular formula: C₉H₁₅N₃O₂; MW: 197.24 g/mol) introduces several critical features [1] [4]:
Stereochemical Diversity: The chiral 3-methoxycyclohexyl group exists in multiple stereoisomers due to its asymmetric carbon bearing the methoxy group. This chirality potentially enables enantioselective interactions with asymmetric binding pockets in biological targets, a feature absent in simpler alkyl or planar aryl substituents [4] [6]. Computational studies suggest the equatorial conformation of the methoxy group minimizes steric interactions, preferentially exposing the oxygen atom for hydrogen bonding.
Lipophilicity Modulation: The cyclohexyl ring provides substantial hydrophobic bulk (π constant ~0.76), while the methoxy group introduces a polar, hydrogen-bond accepting moiety. This amphiphilic character balances logP (predicted ~2.1) and aqueous solubility, potentially enhancing membrane permeability while maintaining solubility—a critical factor for oral bioavailability [4] [9]. The calculated partition coefficient optimally positions this derivative within Lipinski's ideal range for drug-like molecules.
Conformational Restraint: Unlike flexible alkyl chains, the cyclohexyl ring restricts rotational freedom, reducing the entropic penalty upon target binding. Molecular modeling indicates that the 3-methoxy orientation can adopt pseudo-axial or pseudo-equatorial positions, enabling adaptive binding to complementary enzyme surfaces [6]. This constrained flexibility may enhance selectivity for specific biological targets.
Metabolic Resistance: The absence of easily oxidizable benzylic hydrogens and the presence of the electron-rich methoxy group potentially confer resistance against cytochrome P450-mediated oxidation, addressing a common metabolic liability in cyclohexane-containing pharmaceuticals [9]. Comparative molecular field analysis (CoMFA) suggests the 3-methoxy group may sterically block enzymatic access to the adjacent ring positions.
The synthesis of 5-(3-methoxycyclohexyl)-1,3,4-oxadiazol-2-amine typically proceeds via cyclization of 3-methoxycyclohexanecarboxylic acid hydrazide using reagents like p-toluenesulfonyl chloride/triethylamine or phosphorus oxychloride [4]. The 3-methoxycyclohexyl substituent demonstrates distinct behavior compared to other cycloaliphatic substitutions: it exhibits greater potency in preliminary enzymatic assays than its 4-methoxy isomer and significantly higher activity than unsubstituted cyclohexyl analogues, underscoring the critical importance of methoxy positioning [6] [9]. This positional specificity suggests precise spatial requirements for hydrogen bonding with biological targets.
C5 Substituent | Lipophilicity (clogP) | TPSA (Ų) | Steric Parameters (molar refractivity) | Synthetic Accessibility |
---|---|---|---|---|
3-Methoxycyclohexyl | 2.1 | 52.9 | 45.3 | Moderate |
4-Methoxycyclohexyl | 2.1 | 52.9 | 45.3 | Moderate |
Cyclohexyl (unsubst.) | 2.5 | 43.1 | 40.2 | Easy |
Cyclohexylmethyl | 2.8 | 43.1 | 50.6 | Moderate |
4-tert-Butylcyclohexyl | 3.9 | 43.1 | 57.4 | Challenging |
The strategic incorporation of the 3-methoxycyclohexyl group exemplifies structure-based design principles aimed at optimizing steric compatibility, electronic properties, and metabolic stability. While comprehensive biological data for this specific derivative remain emergent, its structural features align with established pharmacophore requirements for diverse enzyme targets, particularly cholinesterases and tyrosinases [2] [6]. Future research directions should focus on enantiomeric resolution to isolate individual stereoisomers and evaluate their differential biological activities, along with detailed molecular docking studies to visualize binding interactions within target enzymes.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3